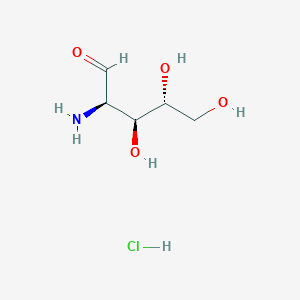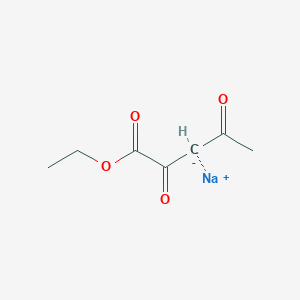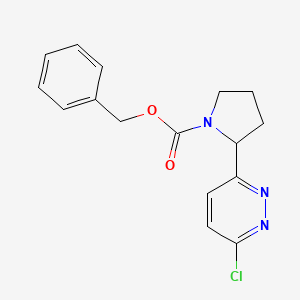
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile molecule in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride typically involves the stereoselective reduction of corresponding keto-sugars or amino sugars. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the reduction process, ensuring high yield and purity. The use of biocatalysts is preferred in industrial settings due to their specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto or aldehyde derivatives.
Reduction: Further reduction can lead to the formation of fully saturated alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include various derivatives such as keto-sugars, fully saturated alcohols, and amides, each with unique properties and applications .
Scientific Research Applications
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Mechanism of Action
The mechanism by which (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding and other interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanoic acid
- (2R,3S,4R)-2-amino-3,4,5-trihydroxyhexanal
- (2R,3S,4R)-2-amino-3,4,5-trihydroxybutanal
Uniqueness
What sets (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride apart from similar compounds is its specific stereochemistry and the presence of a hydrochloride group, which can influence its solubility and reactivity. This unique combination of features makes it particularly valuable in specific applications where precise molecular interactions are required .
Properties
Molecular Formula |
C5H12ClNO4 |
|---|---|
Molecular Weight |
185.60 g/mol |
IUPAC Name |
(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H/t3-,4+,5-;/m0./s1 |
InChI Key |
DRUSHUBYTZTXOS-VEGRVEBRSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)N)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)





